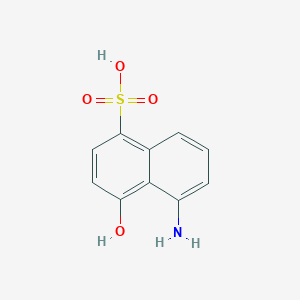
Ácido 5-amino-4-hidroxinaftaleno-1-sulfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydroxynaphthalene-1-sulfonic acid is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes .
Aplicaciones Científicas De Investigación
5-Amino-4-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Amino-4-hydroxynaphthalene-1-sulfonic acid, also known as an aminonaphthalenesulfonic acid, is a compound derived from naphthalene substituted by an amino and sulfonic acid groups . These compounds are primarily used as precursors to dyes .
Mode of Action
It is known that these compounds interact with their targets to produce color, which is why they are used as precursors to dyes .
Biochemical Pathways
It is known that these compounds are involved in the synthesis of various dyes .
Result of Action
The primary result of the action of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid is the production of color. This is why these compounds are used as precursors in the synthesis of various dyes .
Action Environment
The action of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid can be influenced by various environmental factors. For instance, it is known that these compounds are insoluble in cold water, ethanol, ether, and benzene, but soluble in hot water, hot sodium bisulfite, and alkali solutions . These solubility properties can affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
It is known that aminonaphthalenesulfonic acids, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions and their implications for biochemical reactions are areas of ongoing study.
Molecular Mechanism
It is known that it can interact with biomolecules, potentially leading to changes in enzyme activity and gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 1-aminonaphthalene followed by hydroxylation. The reaction conditions often include the use of sulfuric acid and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction is carried out in controlled environments to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products: The major products formed from these reactions include various naphthalene derivatives, which are used in dye synthesis and other industrial applications .
Comparación Con Compuestos Similares
- 1-Aminonaphthalene-4-sulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
Uniqueness: 5-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which enhances its reactivity and versatility in various chemical reactions .
Propiedades
IUPAC Name |
5-amino-4-hydroxynaphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXKJYGIOINNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)
![8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2451249.png)



![[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2451257.png)

![3-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2451259.png)
![2lambda6-Thia-1-azaspiro[bicyclo[3.1.0]hexane-3,1'-cyclopropane]-2,2-dione](/img/structure/B2451260.png)
![4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2451261.png)

![5-chloro-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B2451264.png)
